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molecular formula C17H15N3 B8293131 Quinoline-4-carbaldehyde methyl(phenyl)hydrazone

Quinoline-4-carbaldehyde methyl(phenyl)hydrazone

Cat. No. B8293131
M. Wt: 261.32 g/mol
InChI Key: LFUFYHZBAHFGSW-UHFFFAOYSA-N
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Patent
US07410506B2

Procedure details

One equivalent of methylphenylhydrazine (4.1 g; 0.033 mol, compound 2 was diluted in 25 ml of ethanol and 0.5 ml of glacial acetic acid in a three-necked flask on which was mounted a condenser. The reaction medium was then stirred at 0° C. 1 equivalent of 4-formylquinoline (5.28 g; 0.033 mol, compound 14) was added by spatula. After adding the aldehyde, the reaction medium was heated at 70° C. (oil bath temperature) for 4 hours.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two
Quantity
0.5 mL
Type
reactant
Reaction Step Three
Quantity
5.28 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
aldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1)[NH2:3].C(O)(=O)C.[CH:14]([C:16]1[C:25]2[C:20](=[CH:21][CH:22]=[CH:23][CH:24]=2)[N:19]=[CH:18][CH:17]=1)=O>C(O)C>[CH3:1][N:2]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1)[N:3]=[CH:14][C:16]1[C:25]2[C:20](=[CH:21][CH:22]=[CH:23][CH:24]=2)[N:19]=[CH:18][CH:17]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(N)C1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(N)C1=CC=CC=C1
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
0.5 mL
Type
reactant
Smiles
C(C)(=O)O
Step Four
Name
Quantity
5.28 g
Type
reactant
Smiles
C(=O)C1=CC=NC2=CC=CC=C12
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)C1=CC=NC2=CC=CC=C12
Step Five
Name
aldehyde
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction medium was then stirred at 0° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction medium was heated at 70° C. (oil bath temperature) for 4 hours
Duration
4 h

Outcomes

Product
Name
Type
Smiles
CN(N=CC1=CC=NC2=CC=CC=C12)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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